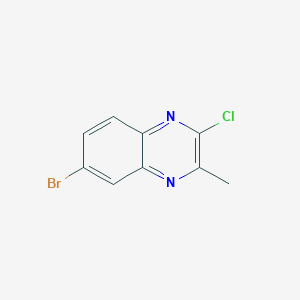

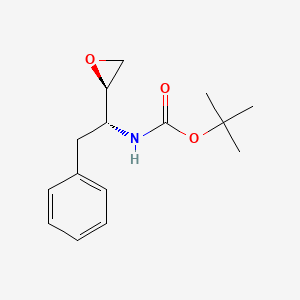

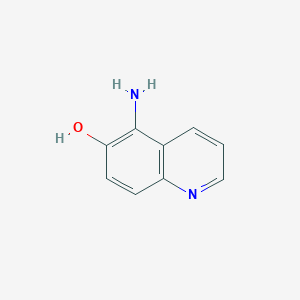

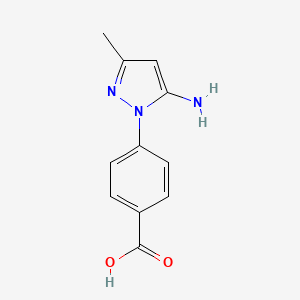

![molecular formula C11H14N4S B3039203 4-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidine CAS No. 1000018-08-5](/img/structure/B3039203.png)

4-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidine

Vue d'ensemble

Description

“4-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidine” is a chemical compound with the molecular formula C11H14N4S . It is a derivative of thieno[3,2-d]pyrimidine, a class of compounds that have been widely studied due to their structural relationship with purine bases and their easy synthetic access .

Synthesis Analysis

Thieno[3,2-d]pyrimidines can be synthesized from various precursors. For instance, morpholine-based thieno[2,3-d]pyrimidine derivatives were designed and synthesized as anti-PI3K agents . The preparation involved the use of substituted aldehydes, HCl, DMF, POCl3, and morpholine .Molecular Structure Analysis

The molecular structure of “this compound” consists of a thieno[3,2-d]pyrimidine core with a 1,4-diazepan-1-yl group attached . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Thieno[3,2-d]pyrimidines can undergo a variety of reactions due to the presence of multiple reactive sites .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. The compound has an average mass of 234.321 Da and a monoisotopic mass of 234.093918 Da .Applications De Recherche Scientifique

Neurotropic Activities

A study by Paronikyan et al. (2010) demonstrated that condensed thieno[3,2-d]pyrimidines, akin to 4-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidine, possess neurotropic properties. These compounds were found to have anticonvulsant activity and sedative properties, along with an activating effect, making them similar to diazepam in their neurotropic effects (Paronikyan et al., 2010).

Anticancer Potential

Kandeel et al. (2012) synthesized a series of thieno[3,2-d]pyrimidines derivatives that demonstrated significant anti-tumor activity against human colon carcinoma (HCT 116) cell line in vitro. Some of these compounds exhibited potent antitumor activity, surpassing that of the standard drug imatinib (Kandeel et al., 2012).

Synthesis and Pharmacological Evaluation

Another study by Paronikyan et al. (2015) on 2,4-disubstituted pyrano[4',3':4,5]pyrido[2,3-b]thieno[3,2-d]pyrimidine derivatives, related to this compound, revealed that these compounds also possess neurotropic properties. They were found effective in preventing clonic twitches and metrazol convulsions in animals, though they caused sedation unlike diazepam, which shows anxiolytic and activating effects (Paronikyan et al., 2015).

Novel Derivatives Synthesis

A study by Dabaeva et al. (2020) involved synthesizing novel condensed cyclopentanopyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives starting from 2-oxo-2,5,6,7-tetrahydro-3-cyano-1H-cyclopenta[b]pyridine. These compounds showed notable anticonvulsant activity, with one compound exhibiting anti-anxiety and activating effects similar to diazepam (Dabaeva et al., 2020).

CNS Depressant Activities

Gupta et al. (2009) synthesized and evaluated a series of triazolo[4,3-a]tetrahydrobenzo(b)thieno[3,2-e]pyrimidine-5(4H)-ones for CNS depressant, skeletal muscle relaxant, and anticonvulsant activities. Some derivatives showed comparable activities to diazepam, a standard drug, in CNS depressant and skeletal muscle relaxant activities (Gupta et al., 2009).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-(1,4-diazepan-1-yl)thieno[3,2-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4S/c1-3-12-4-6-15(5-1)11-10-9(2-7-16-10)13-8-14-11/h2,7-8,12H,1,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIPAMUERRLAHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC=NC3=C2SC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.